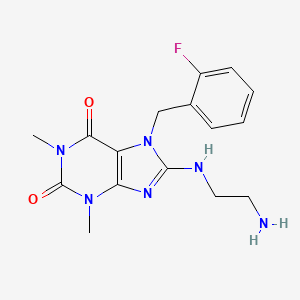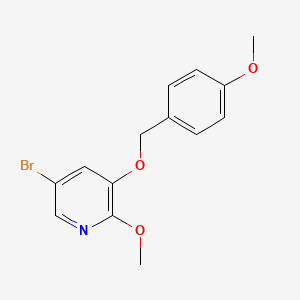![molecular formula C26H44N6O6S2 B13913005 N-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13913005.png)
N-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide” is a complex organic compound that features a thieno[3,4-d]imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide” typically involves multi-step organic synthesis. The key steps may include:
- Formation of the thieno[3,4-d]imidazole core through cyclization reactions.
- Functionalization of the core with appropriate side chains.
- Coupling reactions to attach the pentanoylamino and ethoxy groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.
Biology
In biology, the compound might be studied for its potential biological activity. It could serve as a lead compound in drug discovery efforts targeting specific enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structure suggests it might interact with biological macromolecules in a specific manner, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its functional groups might allow for the creation of polymers or other advanced materials.
Mechanism of Action
The mechanism of action of “N-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide” would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects might be mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thieno[3,4-d]imidazole derivatives or compounds with similar functional groups.
Uniqueness
What sets this compound apart from similar compounds could be its specific combination of functional groups and its unique three-dimensional structure. These features might confer specific biological or chemical properties that are not present in related compounds.
Properties
Molecular Formula |
C26H44N6O6S2 |
|---|---|
Molecular Weight |
600.8 g/mol |
IUPAC Name |
N-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C26H44N6O6S2/c33-21(7-3-1-5-19-23-17(15-39-19)29-25(35)31-23)27-9-11-37-13-14-38-12-10-28-22(34)8-4-2-6-20-24-18(16-40-20)30-26(36)32-24/h17-20,23-24H,1-16H2,(H,27,33)(H,28,34)(H2,29,31,35)(H2,30,32,36)/t17-,18?,19-,20?,23-,24?/m1/s1 |
InChI Key |
RFBDICOMYQOCQQ-YLPQPSETSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl[1-(3-methylpyridin-2-yl)ethyl]amine](/img/structure/B13912925.png)
![(4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B13912926.png)
![2,6-difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B13912938.png)
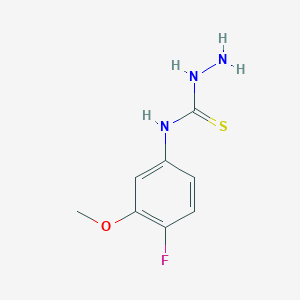
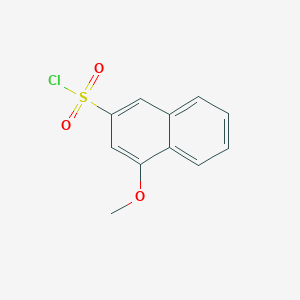


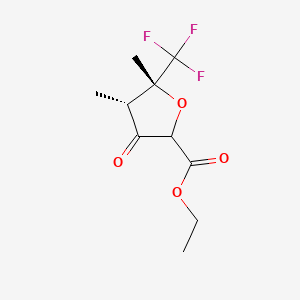
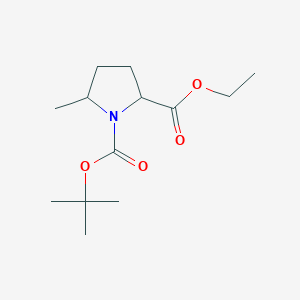
![6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B13912978.png)
![1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B13912988.png)
